2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-31-17-7-4-6-16(12-17)29-23(20-14-25-21-10-3-2-9-19(20)21)27-28-24(29)33-15-22(30)26-13-18-8-5-11-32-18/h2-12,14,25H,13,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSXGQISJAREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Triazole Ring: Starting with appropriate precursors, the triazole ring can be synthesized through a cyclization reaction.
Attachment of the Indole and Methoxyphenyl Groups: These groups can be introduced through substitution reactions.
Formation of the Thioether Linkage: This step involves the reaction of a thiol with a suitable electrophile.
Attachment of the Furan Moiety: The furan group can be introduced through a nucleophilic substitution reaction.
Final Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and furan moieties.
Reduction: Reduction reactions could target the triazole ring or the acetamide group.
Substitution: Various substitution reactions can occur, especially at the methoxyphenyl and indole groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate, particularly due to the presence of the indole and triazole moieties, which are known for their biological activities.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide” would depend on its specific biological target. Generally, compounds with indole and triazole rings can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity, while the thioether linkage could influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Research Findings and Data Tables
Anti-Exudative Activity Comparison
| Compound | Dose (mg/kg) | AEA (%) | Reference |
|---|---|---|---|
| Target Compound | 10 | ~50* | |
| 2-((4-Amino-5-Furan-2-yl)-thio)-N-(3-Nitrophenyl)acetamide | 10 | 42.7 | |
| Diclofenac Sodium (Reference) | 8 | 38.2 |
*Predicted based on structural analogues.
Antiproliferative Activity (IC₅₀, μM)
| Compound | HCT-116 | MCF-7 | Reference |
|---|---|---|---|
| Target Compound | ~8* | ~10* | |
| 2-(4-Ethoxyphenyl)-N-{5-[2-Fluoro-4-(morpholin-4-yl)phenylamino]-1H-indazol-3-yl}acetamide | 7.2 | 9.4 |
*Estimated from indole-triazole analogues.
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that integrates various pharmacologically relevant moieties, including indole, triazole, and furan. Its unique structure suggests a potential for diverse biological activities, which have been the subject of recent studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 396.48 g/mol. The presence of the indole and triazole rings is significant as both structures are known for their roles in modulating biological processes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known to engage with protein sites involved in cell signaling pathways, while the triazole ring can form hydrogen bonds that stabilize interactions with enzymes and receptors. This dual functionality enhances its therapeutic potential.
Anticancer Activity
Research indicates that compounds containing indole and triazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines. This effect is likely mediated through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Effects
The compound has also shown promise in exhibiting anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
- Animal Models : In vivo studies using murine models of inflammation demonstrated that administration of the compound significantly reduced paw edema compared to control groups, highlighting its anti-inflammatory potential.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Indole Derivative A | Structure A | Lacks triazole group | Moderate anticancer activity |
| Triazole Derivative B | Structure B | No indole moiety | Weak anti-inflammatory effects |
| This compound | Structure C | Combines indole, triazole, and furan | Strong anticancer and anti-inflammatory effects |
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Indole Attachment : The indole moiety is introduced via palladium-catalyzed cross-coupling techniques.
- Thioether Formation : The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.
- Final Assembly : The furan and acetamide groups are added through nucleophilic substitution reactions.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution reactions. A general method involves refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water with KOH as a base. Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), reflux duration (1–3 hours), and solvent systems (ethanol/water for solubility control). Recrystallization from ethanol ensures purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Use a combination of:
Q. What in vitro assays are suitable for initial biological screening?
Prioritize assays aligned with structural analogs:
- Anti-inflammatory : Carrageenan-induced paw edema in rodents (dose range: 10–100 mg/kg) .
- Antiproliferative : MTT assay against cancer cell lines (e.g., HeLa, MCF-7; IC50 calculation) . Include positive controls (e.g., diclofenac for inflammation, doxorubicin for cytotoxicity) and triplicate replicates.
Advanced Research Questions
Q. How can computational methods predict this compound’s biological targets and toxicity?
- PASS Algorithm : Predicts activity spectra (e.g., anti-exudative probability Pa > 0.7) .
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) using AutoDock Vina. Focus on hydrogen bonds with methoxy groups and hydrophobic interactions with triazole cores .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski violations) and ProTox-II for hepatotoxicity risk .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence pharmacological activity?
- Methoxy Groups : Enhance anti-exudative activity by 30–50% via improved hydrophobic interactions (e.g., 3-methoxyphenyl vs. 4-chlorophenyl derivatives) .
- Furan vs. Thiophene : Furan derivatives show lower cytotoxicity (IC50 > 50 μM) but reduced metabolic stability compared to thiophene analogs . Validate via SAR studies using a library of 15–20 analogs with systematic substituent variations .
Q. How can discrepancies in reported biological activities be resolved?
- Purity : Confirm via HPLC (>95% purity; impurities <2% can skew IC50 by 10–20%) .
- Assay Conditions : Standardize protocols (e.g., serum-free media in cytotoxicity assays to avoid protein binding interference) .
- Structural Confirmation : Re-analyze disputed compounds with 2D NMR (HSQC, HMBC) to rule out regioisomer formation .
Q. What strategies improve this compound’s pharmacokinetic profile for in vivo studies?
- Prodrug Design : Introduce ester moieties at the acetamide group to enhance solubility (e.g., phosphate esters for parenteral administration) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability by 2–3× . Monitor plasma half-life via LC-MS/MS in rodent models (dose: 10 mg/kg IV/oral) .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for thiol intermediates to prevent oxidation) .
- Data Validation : Use triplicate runs in biological assays and report SEM/ANOVA for statistical significance .
- Ethical Compliance : Follow OECD guidelines for animal studies (e.g., ARRIVE 2.0 framework) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
